molecular formula C12H10O3 B3231561 3-Benzylfuran-2-carboxylic acid CAS No. 132629-65-3

3-Benzylfuran-2-carboxylic acid

Cat. No.: B3231561
CAS No.: 132629-65-3
M. Wt: 202.21 g/mol
InChI Key: OQQIYNCDVOQDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The compound features a benzyl group at the 3-position of the furan ring, which can influence its electronic properties and provide a handle for further chemical modifications. A documented synthesis involves the preparation of 3-benzylfurfural from furfural and benzylmagnesium chloride, followed by an oxidation reaction using silver oxide to yield the target carboxylic acid . As a carboxylic acid, it contains a carboxyl group (-COOH) that is typically involved in classic acid-base reactions and can be readily functionalized, for instance, into esters or amides, making it a versatile precursor for more complex molecules . The benzofuran scaffold, a closely related structural motif, is recognized as a privileged structure in drug discovery due to its presence in various biologically active compounds and approved therapeutics . Recent research into benzofuran-2-carboxylic acid derivatives has identified them as potent inhibitors of lymphoid tyrosine phosphatase (LYP), an emerging target in the field of cancer immunotherapy . This suggests that 3-Benzylfuran-2-carboxylic acid and its derivatives hold significant potential for the development of novel immunotherapeutic agents and as a core structure for building diverse compound libraries for biological screening . This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQIYNCDVOQDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(OC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Functionalization of 3 Benzylfuran 2 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic synthesis, offering numerous pathways for derivatization. For 3-benzylfuran-2-carboxylic acid, these transformations are crucial for modulating properties such as solubility, stability, and biological interaction.

Esterification of the carboxylic acid is a fundamental transformation, often employed in the development of prodrugs. A prodrug strategy can enhance a molecule's lipophilicity, improve its transport across biological membranes, and control its release profile. nih.govnih.gov The ester moiety can be designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent carboxylic acid at the target site. nih.govnih.gov

The conversion of the carboxylic acid into various esters, which can be cleaved by cellular esterases, is a common prodrug approach. nih.gov This strategy relies on temporarily masking the polar carboxylic acid to improve cell permeability. nih.gov For instance, simple alkyl esters like methyl, ethyl, or isopropyl esters can be synthesized under standard Fischer esterification conditions (an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides in the presence of a base.

Research on related benzofuran-3-carboxylic acid derivatives has shown that while the free carboxylic acid group was essential for biological activity, their corresponding ester analogs were inactive. nih.gov This highlights that while esterification is a powerful tool for modifying pharmacokinetics, the necessity of the free carboxylate for the desired biological interaction must be carefully considered in drug design.

Table 1: Examples of Ester Prodrug Strategies

Ester Type Purpose Typical Deprotection Mechanism
Alkyl Esters (e.g., Ethyl, Isopropyl) Increase lipophilicity and membrane permeability. nih.gov Hydrolysis by cellular esterases. nih.gov
Acyloxymethyl Esters Provide a different kinetic profile for hydrolysis. Two-step enzymatic hydrolysis.

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a core component of peptides and numerous pharmaceutical agents. nih.govresearchgate.net The carboxylic acid of 3-benzylfuran-2-carboxylic acid can be readily converted to a wide range of primary, secondary, and tertiary amides. This is typically achieved by first activating the carboxylic acid, followed by reaction with a desired amine. researchgate.net

Commonly used peptide coupling reagents facilitate this transformation by converting the hydroxyl of the carboxylic acid into a better leaving group. Studies on the closely related benzofuran-2-carboxylic acid have demonstrated successful amide bond formation using reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). mdpi.comchemrxiv.org This methodology allows for the coupling of the furan (B31954) scaffold to amino acids or other amine-containing fragments, enabling the construction of complex molecules and peptide mimics.

Advanced strategies, such as a two-step transamidation protocol, have also been developed for related benzofuran-2-carboxamides. chemrxiv.org This involves an initial coupling to a directing group like 8-aminoquinoline (B160924) (8-AQ), followed by a subsequent reaction that replaces the directing group with a different amine, offering a versatile route to a library of amide derivatives. mdpi.comchemrxiv.org

Table 2: Common Reagents for Amide Bond Formation

Reagent Full Name Application Notes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly effective for coupling carboxylic acids, including hindered ones, to amines. Used in the synthesis of benzofuran-2-carboxamides. mdpi.comchemrxiv.org
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate A classic coupling reagent used in peptide synthesis.
DCC N,N'-Dicyclohexylcarbodiimide A widely used, cost-effective reagent, though it can have issues with side products and allergens.

| EDC/EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | A water-soluble carbodiimide (B86325) that is often used with an additive like HOBt. |

Decarboxylation involves the removal of the carboxylic acid group and its replacement with a hydrogen atom, typically releasing carbon dioxide in the process. For aromatic carboxylic acids, this reaction often requires heat and sometimes a catalyst, such as copper powder or a copper salt in quinoline.

The decarboxylation of 3-benzylfuran-2-carboxylic acid would yield 3-benzylfuran (B12918601) as the primary product. This transformation removes the deactivating and directing influence of the carboxyl group, significantly altering the electronic properties and subsequent reactivity of the furan ring. The resulting 3-benzylfuran derivative would be more electron-rich and could serve as a precursor for further functionalization, where reactions would be guided by the activating effects of the furan oxygen and the benzyl (B1604629) group. While specific studies on the decarboxylation of this exact compound are not prevalent, the principles of aryl carboxylic acid chemistry suggest this is a feasible synthetic pathway.

Furan Ring Functionalization

The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles and capable of participating in cycloaddition reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com The regiochemical outcome of EAS on the 3-benzylfuran-2-carboxylic acid ring is determined by the combined directing effects of its three substituents: the furan ring oxygen, the C2-carboxylic acid, and the C3-benzyl group.

Furan Oxygen: Strongly activating and directs incoming electrophiles to the ortho positions (C2 and C5).

C2-Carboxylic Acid: A deactivating group that directs incoming electrophiles to the meta position (C4). It also sterically hinders attack at the C3 position.

C3-Benzyl Group: A weakly activating group that directs to the ortho (C2, C4) and para (C5) positions.

Considering these competing influences, the C5 position is the most probable site for electrophilic attack. The powerful activating and directing effect of the furan oxygen towards C5 is reinforced by the para-directing effect of the benzyl group. The C2 position is blocked, and the C4 position is electronically disfavored by the C2-carboxyl group and potentially sterically hindered by the adjacent benzyl group. Therefore, reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative as the major product.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 3-Benzyl-5-nitrofuran-2-carboxylic acid
Bromination Br₂, FeBr₃ 5-Bromo-3-benzylfuran-2-carboxylic acid
Sulfonation Fuming H₂SO₄ 3-Benzyl-2-carboxyfuran-5-sulfonic acid

The furan ring can function as a cyclic diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful method for constructing complex polycyclic systems. The furan moiety within 3-benzylfuran-2-carboxylic acid could react with a variety of dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) under thermal or Lewis acid-catalyzed conditions to form an oxabicyclic adduct. This initial adduct can then serve as a versatile intermediate for further synthetic manipulations.

Furthermore, studies on related 2-vinylfurans and 2-vinylbenzofurans have shown that the furan ring system can successfully participate in [4+2] and [2+2] cycloaddition reactions initiated by photoinduced electron transfer. researchgate.net This suggests that advanced photochemical methods could also be applied to functionalize the furan core of 3-benzylfuran-2-carboxylic acid. Oxidative transformations can also lead to furan ring-opening, providing access to different classes of acyclic compounds, further expanding the synthetic utility of this scaffold.

Benzyl Moiety Transformations

The benzyl group consists of a phenyl ring attached to a methylene (B1212753) (–CH₂) bridge. Both the methylene group and the phenyl ring are susceptible to specific chemical reactions, enabling targeted functionalization of this part of the molecule.

The methylene group in the benzyl moiety is known as a benzylic position. The C-H bonds at this position have a lower bond dissociation energy compared to typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. wikipedia.org This enhanced reactivity allows for selective transformations at the benzylic carbon.

Common laboratory-scale transformations that can be applied to the benzylic position include oxidation and halogenation. wikipedia.org For instance, a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can oxidize a benzylic methylene group to a carbonyl. wikipedia.org In the case of 3-benzylfuran-2-carboxylic acid, this would lead to the formation of 3-benzoyl-furan-2-carboxylic acid. Another key reaction is benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator), which would replace a hydrogen on the methylene bridge with a bromine atom, yielding 3-(α-bromobenzyl)furan-2-carboxylic acid. This halogenated intermediate is highly valuable as it can subsequently be converted into other functional groups via nucleophilic substitution reactions. wikipedia.orgchemistry.coach

The feasibility and rate of these side-chain modifications are significantly influenced by the presence of substituents on the pendant phenyl ring. The electronic properties of these substituents can either stabilize or destabilize the radical or ionic intermediates formed during the reaction. manchester.ac.uk

Electron-donating groups (EDGs) , such as methoxy (B1213986) (–OCH₃) or alkyl groups, on the phenyl ring increase the electron density of the ring and can further stabilize a benzylic radical or carbocation intermediate through resonance or inductive effects. This generally accelerates the rate of side-chain reactions.

Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) or cyano (–CN), decrease the electron density of the ring, destabilizing benzylic intermediates and thus slowing down the reaction rate.

The table below summarizes the expected effects of various substituents on the reactivity of the benzylic position.

Table 1: Substituent Effects on Benzylic Position Reactivity

Substituent on Phenyl RingElectronic EffectInfluence on Benzylic Intermediate StabilityExpected Impact on Reaction Rate
-OCH₃ (Methoxy)Electron-Donating (Resonance)StabilizingIncrease
-CH₃ (Methyl)Electron-Donating (Inductive)StabilizingIncrease
-H (None)Neutral (Reference)BaselineBaseline
-Cl (Chloro)Electron-Withdrawing (Inductive)DestabilizingDecrease
-NO₂ (Nitro)Electron-Withdrawing (Resonance & Inductive)Strongly DestabilizingSignificant Decrease

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. msu.edu In this two-step mechanism, an electrophile attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu

Common electrophilic aromatic substitution reactions that could be applied to the benzyl group of 3-benzylfuran-2-carboxylic acid are summarized in the table below.

Table 2: Electrophilic Aromatic Substitution Reactions on the Benzyl Group

Reaction TypeReagentsElectrophileExpected Major Products (Substituted at Benzyl Ring)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)3-(4-Nitrobenzyl)furan-2-carboxylic acid and 3-(2-Nitrobenzyl)furan-2-carboxylic acid
Halogenation (Bromination)Br₂, FeBr₃Br⁺ (Bromonium ion)3-(4-Bromobenzyl)furan-2-carboxylic acid and 3-(2-Bromobenzyl)furan-2-carboxylic acid
Halogenation (Chlorination)Cl₂, AlCl₃Cl⁺ (Chloronium ion)3-(4-Chlorobenzyl)furan-2-carboxylic acid and 3-(2-Chlorobenzyl)furan-2-carboxylic acid
SulfonationSO₃, H₂SO₄SO₃4-((2-Carboxyfuran-3-yl)methyl)benzenesulfonic acid and 2-((2-Carboxyfuran-3-yl)methyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)3-(4-Acylbenzyl)furan-2-carboxylic acid and 3-(2-Acylbenzyl)furan-2-carboxylic acid

Strategic Design and Synthesis of 3 Benzylfuran 2 Carboxylic Acid Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies within Furan (B31954) Carboxylic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 3-benzylfuran-2-carboxylic acid, relates to its biological activity. mdpi.com For furan and benzofuran (B130515) scaffolds, which are key components of many biologically active compounds, SAR studies provide a roadmap for designing more potent and selective derivatives. mdpi.comutripoli.edu.lyresearchgate.netnih.gov

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold in medicinal chemistry. ijabbr.comresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comresearchgate.net The position and nature of substituents on the furan ring can significantly influence the compound's biological profile. utripoli.edu.ly For instance, in a series of furan-2-carboxylic acid derivatives, the introduction of different substituents at various positions led to the discovery of compounds with improved anti-gluconeogenesis potency. nih.gov

Similarly, the benzofuran scaffold, consisting of a furan ring fused to a benzene (B151609) ring, is a privileged structure in drug discovery. nih.govtandfonline.compharmatutor.org SAR studies on benzofuran derivatives have revealed that substitutions on both the furan and benzene rings can modulate their anticancer activity. mdpi.comtandfonline.com For example, the introduction of specific substituents at the 3-position of the benzofuran ring has been shown to markedly improve inhibitory potency against ischemic cell death. nih.gov Furthermore, the design of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives has led to the identification of potent anticancer agents. researchgate.netnih.gov

In the context of 3-benzylfuran-2-carboxylic acid, SAR studies would systematically explore the impact of modifications to the benzyl (B1604629) group, the furan core, and the carboxylic acid moiety. Variations in the substitution pattern on the phenyl ring of the benzyl group, for instance, could influence binding affinity to a biological target. Alterations to the furan ring itself, such as the introduction of additional substituents or its replacement with a different heterocycle, could also be investigated.

A study on novel naphthoquinone-furan-2-cyanoacryloyl hybrids demonstrated that these compounds exhibited antitumor activity. The most potent compound in the series was found to induce apoptosis and trigger the generation of reactive oxygen species in cancer cells. nih.gov This highlights how combining the furan scaffold with other pharmacophores can lead to new anticancer agents.

Bioisosteric Replacements of the Carboxylic Acid Functionality

The carboxylic acid group is a common functional group in many biologically active compounds, often playing a crucial role in the molecule's interaction with its biological target. nih.govuvm.edu However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.govuvm.edunih.gov To address these issues, medicinal chemists often employ the strategy of bioisosteric replacement, where the carboxylic acid is replaced by another functional group that mimics its size, shape, and electronic properties. drughunter.com

The goal of bioisosteric replacement is to retain or improve the desired biological activity while enhancing the drug-like properties of the molecule. uvm.edudrughunter.com The success of this strategy is highly dependent on the specific molecular context, and there is no universal replacement that works in all cases. nih.govuvm.edu Therefore, a panel of different bioisosteres is often screened to identify the optimal replacement. uvm.edu

Common bioisosteres for carboxylic acids can be broadly classified into classical and non-classical bioisosteres. drughunter.com Classical bioisosteres have similar steric and electronic characteristics, while non-classical bioisosteres may have different structures but produce a similar biological response.

Some of the most frequently used bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most popular non-classical bioisosteres. 5-Substituted 1H-tetrazoles have a pKa similar to carboxylic acids but are generally more lipophilic. drughunter.com

Sulfonamides: This functional group was one of the earliest recognized bioisosteres for carboxylic acids. drughunter.com Sulfonamides are weaker acids than carboxylic acids and can offer advantages such as increased metabolic stability and improved membrane permeability. drughunter.com

Hydroxamic acids: These are moderately acidic and are strong metal-chelating agents. nih.gov They have been successfully used as carboxylic acid bioisosteres in various drug discovery programs. nih.gov

3-Hydroxyisoxazoles and 3-Hydroxyisothiazoles: These are planar, acidic heterocycles that have been used to develop potent derivatives of neurotransmitters. nih.gov

Acyl sulfonamides and Isoxazolols: These have also been beneficially utilized as carboxylic acid bioisosteres to alter physicochemical properties and improve metabolic profiles. nih.gov

Computational tools, such as the average electron density (AED) tool, can be used to evaluate the similarity between a carboxylic acid and its potential bioisosteres. acs.orgnih.govresearchgate.netresearchgate.net These tools can help guide the selection of appropriate bioisosteric replacements. For example, studies have compared the AED of carboxylic acid with that of furan and sulfonamide to assess their bioisosteric potential. acs.orgnih.gov

Synthesis of Substituted Furan and Benzofuran Carboxylic Acid Derivatives

The synthesis of substituted furan and benzofuran carboxylic acid derivatives is a key area of research in organic and medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. utripoli.edu.lyijabbr.comresearchgate.netresearchgate.net A variety of synthetic methods have been developed to introduce diverse substituents onto these heterocyclic systems, allowing for the systematic exploration of structure-activity relationships.

Furan Carboxylic Acid Derivatives:

The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. pharmaguideline.com Once the furan ring is formed, it can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce substituents. pharmaguideline.com Furan-2-carboxylic acid, also known as pyromucic acid, is a common starting material and can be prepared by the oxidation of furfural (B47365). pharmaguideline.comnih.gov The carboxylic acid group can then be converted to esters, amides, and other derivatives. mdpi.com For example, a one-pot method has been developed for the synthesis of hept-6-en-1-yl furan-2-carboxylate (B1237412) from furfural. mdpi.com Furthermore, a series of multisubstituted furan carboxylic acid derivatives were synthesized from the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) to explore their potential as fungicidal agents. figshare.com

Benzofuran Carboxylic Acid Derivatives:

The synthesis of the benzofuran scaffold often involves the cyclization of appropriately substituted phenols. jocpr.com A common method is the Perkin reaction, which was used in the first synthesis of benzofuran from coumarin. jocpr.com Other methods include acid-catalyzed cyclizations, transition-metal-catalyzed reactions, and intramolecular C-O coupling reactions. nih.govorganic-chemistry.orgrsc.org

Once the benzofuran core is constructed, further functionalization can be achieved. For example, Pd-catalyzed C-H functionalization can be used to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. nih.gov A variety of substituted 3-methyl-benzofuran-2-carboxylic acid amide derivatives have been synthesized and evaluated for their anticancer activity. tandfonline.com Similarly, a series of 3-substituted-benzofuran-2-carboxylic esters were synthesized and tested as inhibitors of ischemic cell death. nih.gov The synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids has also been reported, with the reactivity of the starting materials being influenced by the electronic properties of the substituents. clockss.org

The following table summarizes some of the synthetic methods for preparing substituted furan and benzofuran carboxylic acid derivatives:

ScaffoldSynthetic MethodStarting MaterialsKey Features
Furan Carboxylic Acid Oxidation of FurfuralFurfuralDirect route to furan-2-carboxylic acid. pharmaguideline.comnih.gov
Paal-Knorr Synthesis1,4-DiketonesFormation of the furan ring. pharmaguideline.com
One-pot esterificationFurfural, 7-bromo-1-hepteneEfficient synthesis of furan esters. mdpi.com
Benzofuran Carboxylic Acid Perkin ReactionCoumarinHistorical synthesis of the benzofuran scaffold. jocpr.com
Pd-catalyzed C-H ArylationBenzofuran-2-carboxylic acidIntroduction of substituents at the C3 position. nih.gov
Intramolecular C-O Coupling2-gem-dibromovinylphenolsPd- and CO gas-free synthesis of 2-carboxybenzofurans. organic-chemistry.org
Condensation-Cyclization2-HydroxybenzophenonesSynthesis of 3-phenyl-1-benzofuran-2-carboxylic acids. clockss.org

Design and Synthesis of Conjugates and Hybrid Molecular Architectures

A contemporary strategy in drug discovery involves the creation of conjugates and hybrid molecules, where two or more pharmacophoric units are combined into a single chemical entity. mdpi.com This approach aims to leverage the biological activities of the individual components to achieve synergistic effects, improved selectivity, or a multi-target mode of action. The 3-benzylfuran-2-carboxylic acid scaffold can serve as a valuable building block in the design of such hybrid molecules.

The design of these conjugates is often guided by the known biological targets or mechanisms of action of the parent molecules. For instance, a furan-containing compound could be linked to another molecule known to interact with a specific receptor or enzyme. One approach involves creating hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones, which have been synthesized and investigated for their potential antibacterial activity. mdpi.com

Another example is the development of novel naphthoquinone-furan-2-cyanoacryloyl hybrids. nih.gov These compounds were designed by combining the naphthoquinone and furan motifs and were found to possess antitumor activity. The most potent hybrid inhibited cancer cell proliferation and induced apoptosis, demonstrating the potential of this design strategy. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives can be achieved through a combination of 8-aminoquinoline (B160924) directed C-H arylation and transamidation chemistry. nih.gov This modular approach allows for the introduction of diverse substituents and the creation of a library of hybrid compounds for biological evaluation.

The table below provides examples of hybrid molecules incorporating a furan or benzofuran scaffold:

Hybrid Molecule TypeScaffold ComponentsPotential Biological Activity
Furan-Chromone HybridsFuran-2(3H)-one, Chromen-4(4H)-oneAntibacterial mdpi.com
Naphthoquinone-Furan HybridsNaphthoquinone, Furan-2-cyanoacryloylAntitumor nih.gov
Benzofuran-Carboxamide ConjugatesBenzofuran, Aryl Hydrazides/HydrazinesAnticancer tandfonline.com

By strategically combining the 3-benzylfuran-2-carboxylic acid core with other pharmacophores, it is possible to generate novel chemical entities with unique and potentially superior therapeutic profiles.

Advanced Spectroscopic and Structural Elucidation of 3 Benzylfuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

In 3-benzylfuran-2-carboxylic acid, the protons on the furan (B31954) and benzyl (B1604629) groups exhibit characteristic chemical shifts. The furan ring protons typically appear in the aromatic region of the spectrum. The benzylic protons (CH₂) are deshielded by the adjacent aromatic ring and the furan ring, causing them to resonate at a specific downfield region. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very low field.

For instance, in a related derivative, 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the furan proton signal appears at 7.52 ppm, while the carboxylic acid proton resonates at a significantly downfield shift of 13.42 ppm. nih.gov The protons of the benzyl group in 3-benzylfuran-2-carboxylic acid would be expected in the range of 1.8-2.5 ppm, a typical region for benzylic protons. oregonstate.edu

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in 3-Benzylfuran-2-carboxylic Acid

Proton TypeApproximate Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)> 9.5 (broad) oregonstate.edu
Aromatic (Phenyl & Furan)6.5 - 9.5 oregonstate.edu
Benzylic (-CH₂-)1.8 - 2.5 oregonstate.edu

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, often allowing for the resolution of individual carbon signals. libretexts.org

In 3-benzylfuran-2-carboxylic acid, the carbonyl carbon of the carboxylic acid group is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-190 ppm. oregonstate.edu The carbons of the furan and phenyl rings resonate in the aromatic region (125-170 ppm), while the benzylic carbon appears at a more upfield position. oregonstate.edu

For a similar structure, 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the carboxylic acid carbon appears at 168.12 ppm. nih.gov The furan and aromatic carbons show signals between 102.68 and 155.93 ppm. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in 3-Benzylfuran-2-carboxylic Acid

Carbon TypeApproximate Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 190 oregonstate.edu
Aromatic (Phenyl & Furan)125 - 170 oregonstate.edu
Benzylic (-CH₂-)40 - 55 oregonstate.edu

Note: Quaternary carbons generally show weaker signals. oregonstate.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecule. sdsu.edu For 3-benzylfuran-2-carboxylic acid, COSY would show correlations between the benzylic protons and the adjacent furan proton, as well as couplings between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This technique is invaluable for assigning carbon signals based on their attached protons. For example, the benzylic carbon signal can be unequivocally assigned by its correlation with the benzylic proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the case of 3-benzylfuran-2-carboxylic acid, HMBC can show correlations from the benzylic protons to the carbons of the furan and phenyl rings, confirming the connectivity of the benzyl group to the furan ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of 3-benzylfuran-2-carboxylic acid and its derivatives.

In addition to the precise mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acid derivatives, a common fragmentation pathway is the loss of the carboxylic acid group (cleavage of the C-Y bond) to form an acylium ion (R-CO⁺). libretexts.org For 3-benzylfuran-2-carboxylic acid, the molecular ion peak [M]⁺ would be observed, along with characteristic fragment ions corresponding to the loss of CO₂, H₂O, and the benzyl group. For instance, in the mass spectrum of a related compound, 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid, the molecular ion peak (M+) was observed at 289 m/z, matching its expected molecular weight. scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For 3-benzylfuran-2-carboxylic acid, the IR spectrum would exhibit several key absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is due to hydrogen bonding. orgchemboulder.com

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing between 1760 and 1690 cm⁻¹. orgchemboulder.com Conjugation with the furan ring may shift this band to a lower frequency. libretexts.org

C-O stretching and O-H bending vibrations for the carboxylic acid group are also expected in the fingerprint region. The C-O stretch typically appears between 1320-1210 cm⁻¹, and the O-H bend can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

C-H stretching bands for the aromatic (phenyl and furan) and benzylic groups. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.

In a similar compound, 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the IR spectrum showed characteristic hydroxyl and carbonyl group absorptions at 3449 and 1697 cm⁻¹, respectively. nih.gov

Table 3: Characteristic IR Absorption Bands for 3-Benzylfuran-2-carboxylic Acid

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500 (broad) orgchemboulder.com
Carbonyl (C=O)C=O Stretch1760 - 1690 (strong) orgchemboulder.com
Carboxylic Acid (-COOH)C-O Stretch1320 - 1210 orgchemboulder.com
Carboxylic Acid (-COOH)O-H Bend1440 - 1395 and 950 - 910 orgchemboulder.com
Aromatic/BenzylicC-H Stretch~3100 - 2850

X-ray Crystallography for Solid-State Absolute Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry, can be generated.

In Depth Theoretical and Computational Studies of 3 Benzylfuran 2 Carboxylic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

No published studies were found that specifically report the use of Density Functional Theory (DFT) to determine the electronic structure or to perform molecular geometry optimization for 3-Benzylfuran-2-carboxylic acid.

Conformational Analysis and Energetic Landscapes

There is no available research detailing the conformational analysis or the energetic landscapes of 3-Benzylfuran-2-carboxylic acid.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for 3-Benzylfuran-2-carboxylic acid, has not been reported in the reviewed literature.

Molecular Dynamics Simulations for Intermolecular Interactions

No studies utilizing molecular dynamics simulations to investigate the intermolecular interactions of 3-Benzylfuran-2-carboxylic acid were identified.

Elucidation of Reaction Mechanisms via Computational Approaches

There are no available computational studies that elucidate the reaction mechanisms involving 3-Benzylfuran-2-carboxylic acid.

Predictive Spectroscopic Property Computations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No literature could be found that presents predicted NMR chemical shifts or vibrational frequencies for 3-Benzylfuran-2-carboxylic acid based on computational methods.

Molecular Docking Simulations for Hypothesizing Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3-benzylfuran-2-carboxylic acid, to the binding site of a target protein. This in-silico method provides valuable insights into the molecular basis of a ligand's activity, guiding the design and optimization of new therapeutic agents.

While direct molecular docking studies on 3-benzylfuran-2-carboxylic acid are not extensively detailed in publicly available literature, the broader class of benzofuran-2-carboxylic acid derivatives has been the subject of numerous computational studies against a variety of biological targets. These studies provide a strong foundation for hypothesizing the potential interactions of the 3-benzyl moiety. The benzofuran-2-carboxylic acid scaffold is recognized for its ability to engage in significant interactions, and the addition of a benzyl (B1604629) group at the 3-position introduces a key hydrophobic element that can explore deeper pockets within an enzyme's active site.

Theoretical investigations into related structures, such as 1-benzofuran-2-carboxylic acid, have utilized methods like Density Functional Theory (DFT) to understand their structural and electronic properties, which are crucial inputs for accurate docking simulations. nih.gov These foundational studies support the use of computational methods to probe the biological activities of this class of compounds. nih.gov

Hypothesized Interactions and Potential Protein Targets

Based on docking studies of analogous compounds, 3-benzylfuran-2-carboxylic acid is hypothesized to interact with several classes of proteins, primarily through a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: The carboxylic acid group at the 2-position is a key pharmacophoric feature. It is expected to act as a strong hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues (e.g., Arginine, Lysine, Asparagine) or enzyme cofactors in the active site of target proteins.

Hydrophobic and Aromatic Interactions: The benzyl group at the 3-position provides a large, nonpolar surface area, making it ideal for engaging in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, Valine, and Alanine. Furthermore, the phenyl ring of the benzyl group and the benzofuran (B130515) core can participate in pi-pi stacking or pi-cation interactions with aromatic residues such as Tyrosine, Phenylalanine, and Tryptophan.

Molecular docking studies on structurally related benzofuran derivatives have identified them as potential inhibitors of several important enzyme families. For instance, various derivatives have been docked against targets like Cyclin-Dependent Kinase 2 (CDK2), Sortase A from Staphylococcus aureus, and Lymphoid Tyrosine Phosphatase (LYP), revealing specific binding patterns that underscore their inhibitory potential. tandfonline.comresearchgate.netnih.gov

The table below summarizes potential protein targets for the benzofuran scaffold based on published molecular docking studies of its derivatives.

Table 1: Potential Biomolecular Targets for Benzofuran Scaffolds Identified Through Molecular Docking

Target Protein PDB Code Organism/Disease Potential Role of Ligand
Cyclin-Dependent Kinase 2 (CDK2) 4ASD Homo sapiens (Cancer) Inhibitor
Sortase A (SrtA) 2KID Staphylococcus aureus (Bacterial Infection) Inhibitor
Lymphoid Tyrosine Phosphatase (LYP) Not Specified Homo sapiens (Autoimmune Disease, Cancer) Inhibitor

This table is generated based on data from docking studies on various benzofuran derivatives. tandfonline.comresearchgate.netnih.govresearchgate.net

Detailed Findings from Analog Studies

Detailed analyses of docking poses for related benzofuran compounds provide a template for predicting the interactions of 3-benzylfuran-2-carboxylic acid.

In studies of 2-phenyl-benzofuran-3-carboxamide derivatives against S. aureus Sortase A (PDB: 2KID), molecular docking revealed that the ligand binds in a pocket occupied by the natural substrate. researchgate.netnih.gov Key interactions included hydrogen bonds with the functional site residues Cys184, Trp194, and Arg197. researchgate.netnih.gov For 3-benzylfuran-2-carboxylic acid, it can be hypothesized that its carboxylic acid group could form similar strong hydrogen bonds with Arg197, while the benzyl group could occupy a hydrophobic pocket, enhancing binding affinity.

Similarly, docking simulations of benzofuran derivatives into the ATP-binding site of kinases like CDK2 and VEGFR-2 have shown the importance of the furan (B31954) oxygen and substituents for forming precise interactions. tandfonline.comresearchgate.net For example, in a study on 3-(morpholinomethyl)benzofuran derivatives targeting VEGFR-2 (PDB: 4ASD), specific hydrogen bonds and hydrophobic contacts were crucial for activity. researchgate.net The benzyl group of 3-benzylfuran-2-carboxylic acid could hypothetically fit into the hydrophobic region of the kinase hinge, a common binding motif for kinase inhibitors.

The binding energies and key interacting residues for representative benzofuran derivatives from various studies are summarized in the following table. These values provide a quantitative estimate of the binding affinity and highlight the specific amino acids that are crucial for the interaction.

Table 2: Summary of Molecular Docking Results for Representative Benzofuran Derivatives

Derivative Class Target Protein (PDB ID) Binding Affinity/Score (kcal/mol) Key Interacting Residues
2,3-dihydrobenzofuran derivatives Candida albicans protein (3dra) -7.00 Not specified
2-phenyl-benzofuran-3-carboxamide Sortase A (2KID) Not specified Cys184, Trp194, Arg197

Data compiled from multiple studies on benzofuran analogs. researchgate.netresearchgate.netnih.govd-nb.info

These computational findings, derived from studies on analogous structures, collectively suggest that 3-benzylfuran-2-carboxylic acid is a promising scaffold for interacting with a range of biological targets. The combination of a hydrogen-bonding carboxylic acid and a large hydrophobic benzyl group provides a versatile framework for achieving high-affinity binding to enzyme active sites. Further direct computational and experimental studies are necessary to validate these hypotheses and elucidate the specific biomolecular interactions of this compound.

Advanced Applications in Organic Synthesis and Materials Science Excluding Clinical/human/dosage/safety

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

3-Benzylfuran-2-carboxylic acid and its derivatives are valuable building blocks in the synthesis of more complex organic molecules. The inherent reactivity of the furan (B31954) ring, coupled with the carboxylic acid functionality, provides multiple avenues for chemical modification and elaboration.

Researchers have utilized benzofuran-2-carboxylic acid, a related and commercially available building block, to synthesize a diverse range of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. nih.govmdpi.com This is achieved through a strategic combination of 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation and a subsequent transamidation protocol. nih.govmdpi.com The process allows for the rapid assembly of molecular complexity from a simple precursor. nih.gov The 8-AQ group, installed on the benzofuran-2-carboxylic acid, directs a palladium-catalyzed C-H functionalization to introduce various aryl and heteroaryl substituents at the C3 position. nih.gov Following the C-H arylation, the 8-AQ auxiliary can be efficiently removed and replaced with a wide array of primary and secondary amines through a one-pot transamidation procedure, yielding structurally complex benzofuran-2-carboxamides in good to excellent yields. nih.gov Alternatively, the 8-AQ group can be removed via hydrolysis to furnish the corresponding carboxylic acid. nih.gov

The versatility of furan- and benzofuran-based building blocks extends to their use in constructing hetaryl-substituted heterocycles, which are of interest for applications in materials chemistry. semanticscholar.org Acid-catalyzed domino reactions of accessible alkylfurans with ambiphilic compounds provide a convenient route to functionalized furans and benzofurans possessing alkanone fragments. semanticscholar.org These products can then be further elaborated into more complex heterocyclic systems. semanticscholar.org

Furthermore, derivatives of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated for their biological activities. nih.gov The synthetic strategies often involve modifications at the 3-position of the benzofuran (B130515) ring, highlighting the importance of this position for introducing structural diversity and tuning the properties of the final molecules. nih.gov The development of efficient synthetic methods for these building blocks is crucial for exploring their full potential in various applications. clockss.org

Integration into Polymeric Materials and Specialty Coatings Research

The unique chemical structure of furan-based compounds, including 3-benzylfuran-2-carboxylic acid, makes them attractive candidates for integration into polymeric materials and specialty coatings. The furan ring can participate in various polymerization reactions, and the carboxylic acid group provides a handle for further functionalization or for imparting specific properties to the resulting polymer.

For instance, research into the polymerization of 4-hydroxymandelic acid, an α-hydroxy acid, has surprisingly led to the formation of a novel type of organic polymer containing poly(benzofuran-co-arylacetic acid) structures. rsc.org Instead of the expected polyester (B1180765) formation, thermal treatment resulted in C-C bond formation between the phenolic units via a Friedel–Crafts alkylation, along with lactone formation leading to benzofuranone units within the polymer chain. rsc.org This discovery opens up new possibilities for creating highly functionalized polymers with unique properties derived from the benzofuran and arylacetic acid moieties. rsc.org The resulting polymers possess multiple reactive sites—carboxylic acid, phenol (B47542), and lactone groups—allowing for orthogonal reactivity and further modification. rsc.org This includes esterification of the carboxyl groups to coat nanoparticles, O- and C-propargylation of the phenol groups, and reaction of the lactone rings to form amide bonds. rsc.org

The development of optically active polymers is another area where benzofuran derivatives play a role. Asymmetric cationic polymerization of benzofuran, a biobased and chemically recyclable monomer, can produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. acs.org The use of chiral additives in conjunction with a Lewis acid like aluminum chloride can induce enantioselectivity in the polymerization process, leading to optically active polybenzofuran. acs.org The carboxylic acid group in some of these chiral additives is essential for achieving asymmetric induction. acs.org

Utilization in Supramolecular Chemistry and Nanomaterials

The ability of 3-benzylfuran-2-carboxylic acid and its analogs to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them interesting components for the construction of supramolecular assemblies and nanomaterials. The carboxylic acid group is a particularly effective hydrogen bond donor and acceptor, while the aromatic furan and benzyl (B1604629) groups can engage in π-π stacking interactions.

Studies on benzofuran-2,3-dicarboxylic acid (BFDC) have shown its tendency to preserve its intramolecular hydrogen bond and exist in a monoanionic form in supramolecular associations. biocrick.com The aromaticity of the benzofuran residue plays a crucial role in directing either homo- or heteromolecular π-π stacking in its crystal structures. biocrick.com In some cases, the interplay of multiple hydrogen bonding interactions can lead to the formation of chiral, three-dimensional networks with helical arrangements. biocrick.com

In the realm of nanomaterials, a magnetic nanocomposite loaded with benzofuran-2-carboxylic acid has been synthesized and successfully used as an efficient sorbent for the pre-concentration of patulin (B190374) from apple juice. biocrick.com This demonstrates the potential for incorporating furan-based carboxylic acids into functional nanomaterials for analytical and environmental applications. The carboxylic acid moiety likely plays a key role in the binding and extraction of the target analyte.

Precursor for Development of Advanced Chemical Probes and Reagents

The reactive nature of 3-benzylfuran-2-carboxylic acid and its derivatives makes them valuable precursors for the synthesis of advanced chemical probes and reagents. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which can then be used to construct more complex molecules with specific functions.

Benzofuran-2-carboxylic acid itself is considered a synthesis reagent. scbt.com It has been used in the synthesis of oxymethyl-modified coumarinic acid-based cyclic prodrugs. sigmaaldrich.com Furthermore, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of certain enzymes through fragment-based screening and subsequent chemical optimization. nih.gov The carboxylic acid and an amino group in these molecules were found to be crucial for mediating important salt-bridge and hydrogen bond interactions within the enzyme's active site. nih.gov

The development of new synthetic methodologies further expands the utility of these compounds as precursors. For example, a visible-light-mediated carboxylation of benzylic C-H bonds with CO2 has been developed to synthesize 2-arylpropionic acids. acs.org This method was successfully applied to the carboxylation of 2-ethylbenzofuran, yielding 2-(benzofuran-2-yl)propanoic acid in high yield, demonstrating a novel and atom-economic route to valuable carboxylic acid derivatives. acs.org

Exploration of Biological Activities and Mechanistic Pathways Excluding Safety/adverse Effects, Dosage, Clinical Human Trials

Investigation of Molecular Targets and Binding Mechanisms

The interaction of furan (B31954) carboxylic acid derivatives with specific biological macromolecules is central to their therapeutic potential. Research has focused on identifying their molecular targets, such as enzymes and receptors, and elucidating the binding mechanisms that govern these interactions.

Derivatives of furan and benzofuran (B130515) carboxylic acid have been identified as potent inhibitors of various enzymes, including protein kinases and ion channels, which are crucial in cellular signaling and physiological regulation.

Kinase Inhibition: Protein kinases are a large family of enzymes that play a fundamental role in numerous signaling pathways critical to cell growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Pim-1 Kinase: Benzofuran-2-carboxylic acids have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers, including prostate cancer. nih.gov Molecular docking studies have shown that these compounds can fit into the active site of Pim-1 kinase, with the acidic carboxyl group and the basicity of the molecule being key determinants for effective interaction. nih.gov

CDK2/GSK-3β Inhibition: Novel hybrids of oxindole (B195798) and benzofuran have been synthesized and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are key targets in breast cancer. nih.gov Certain N¹-unsubstituted oxindole-benzofuran hybrids demonstrated potent dual inhibitory activity, with IC₅₀ values in the nanomolar range. Molecular docking revealed that the oxindole ring interacts with key amino acid residues in the hinge region of both kinases. nih.gov

Chloride Channel Inhibition: Chloride channels are involved in essential physiological processes, and their modulation presents therapeutic opportunities.

ClC-K Channels: 3-Phenyl-1-benzofuran-2-carboxylic acids have been reported as potent inhibitors of ClC-K chloride channels, which are vital for salt reabsorption in the kidneys. clockss.org

Calcium-Activated Chloride Channels (CaCCs): A series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids were synthesized and found to be significant inhibitors of the Transmembrane protein 16A (TMEM16A), a CaCC. nih.gov These channels regulate processes like smooth muscle contraction and epithelial secretion. nih.gov

Compound ClassEnzyme TargetSignificanceReference
Benzofuran-2-carboxylic acidsPim-1 KinaseInhibition of a kinase involved in tumor development. nih.gov
Oxindole/benzofuran hybridsCDK2 / GSK-3βDual inhibition of kinases implicated in breast cancer. nih.gov
3-Phenyl-1-benzofuran-2-carboxylic acidsClC-K Chloride ChannelsInhibition of channels involved in renal salt reabsorption. clockss.org
5-Benzyloxy-2-arylbenzofuran-3-carboxylic acidsTMEM16A (CaCC)Inhibition of channels regulating various physiological processes. nih.gov

In addition to enzyme inhibition, furan derivatives can exert their effects by modulating the activity of cellular receptors. Some benzofuran derivatives have been identified as antagonists for adenosine (B11128) receptors. researchgate.net Furthermore, the anticancer activity of certain benzofuran compounds is thought to be mediated through the modulation of the estrogen receptor, a key player in hormone-dependent cancers. nih.gov

Correlation of Structure with Biological Responses (Structure-Activity Relationships)

The biological activity of furan and benzofuran derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their potency and selectivity.

Importance of the Carboxylic Acid Group: For the inhibition of TMEM16A channels by 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids, the presence of a free carboxylic acid group was found to be essential. The corresponding ester analogs of these compounds showed no inhibitory activity, highlighting the critical role of the acidic moiety in target interaction. nih.gov

Influence of Substituents:

The introduction of a sulfur atom into the substituent at the 3-position of the benzofuran ring was shown to significantly enhance the potency of ischemic cell death inhibitors. nih.gov

SAR analysis of other benzofuran derivatives has suggested that the presence of halogen atoms (fluorine, bromine) and hydroxyl groups can enhance biological effects. researchgate.net

For oxindole-benzofuran hybrids targeting CDK2/GSK-3β, substitutions on the N¹ position of the oxindole ring hindered the compounds from achieving key interactions with the kinase hinge region, leading to lower anti-proliferative activity compared to their N¹-unsubstituted counterparts. nih.gov

Role of the Fused Ring System: SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position of the benzofuran core are often crucial for cytotoxic activity against cancer cells. mdpi.com

Structural FeatureEffect on Biological ActivityCompound Class ExampleReference
Free Carboxylic Acid GroupEssential for activityBenzofuran-3-carboxylic acids (TMEM16A inhibitors) nih.gov
Esterification of Carboxylic AcidLoss of activityBenzofuran-3-carboxylic acid esters nih.gov
Sulfur Atom in 3-Position SubstituentMarkedly improved potency3-Substituted-benzofuran-2-carboxylic esters nih.gov
N¹-Substitution on Hybrid ScaffoldReduced activityOxindole/benzofuran hybrids (Kinase inhibitors) nih.gov
Halogen/Hydroxyl GroupsEnhanced biological effectsBenzofuran derivatives researchgate.net

Broad Biological Pathways and Cellular Processes Influenced by Related Furan Compounds

The specific molecular interactions of furan derivatives translate into effects on broader biological pathways and cellular processes.

Metabolic Activation: A key pathway for many furan-containing compounds involves metabolic activation by cytochrome P450 (P450) enzymes. nih.gov This oxidation of the furan ring can generate reactive electrophilic intermediates, such as epoxides or cis-enediones. These metabolites can then react with cellular nucleophiles, including proteins and DNA, which is a mechanism that can trigger cellular responses. nih.gov

Cell Cycle Regulation and Apoptosis: Through the inhibition of kinases like CDK2 and GSK-3β, benzofuran derivatives can directly influence cell cycle progression. nih.gov Inhibition of these kinases by potent oxindole-benzofuran hybrids was shown to cause cell cycle arrest in the G2/M phase and induce apoptosis (programmed cell death) in breast cancer cells. nih.gov

Tumor-Related Pathways: The inhibition of Pim-1 kinase by benzofuran-2-carboxylic acids implicates these compounds in the regulation of multiple signaling pathways fundamental to tumor development. nih.gov Other mechanisms through which benzofuran derivatives are thought to exert anticancer activity include the inhibition of angiogenesis (the formation of new blood vessels), farnesyltransferase, and tubulin polymerization, as well as modulation of the mTOR signaling pathway. nih.gov

Prospective Research Directions and Unexplored Avenues for 3 Benzylfuran 2 Carboxylic Acid

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral furan (B31954) derivatives is a crucial endeavor, as stereochemistry often dictates biological activity. benthamdirect.com Current methods for preparing furan-containing molecules are extensive and varied, including classic approaches like the Paal-Knorr synthesis and more modern transition metal-catalyzed reactions. organic-chemistry.orgyoutube.com However, the development of stereoselective methodologies specifically tailored for 3-substituted furan-2-carboxylic acids, including the title compound, presents a significant opportunity.

Future research should focus on asymmetric syntheses that can control the stereochemistry of substituents on the furan ring and the benzyl (B1604629) group. This could involve the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. benthamdirect.com Organocatalysis, which has emerged as a powerful tool for asymmetric transformations, could be particularly valuable in developing enantioselective routes to derivatives of 3-benzylfuran-2-carboxylic acid. benthamdirect.com Exploring chemoenzymatic kinetic resolutions is another promising avenue for accessing enantiomerically pure forms of these compounds. benthamdirect.com The development of such methods would not only provide access to novel chiral building blocks but also facilitate the synthesis of complex natural products and pharmaceuticals containing the 3-benzylfuran-2-carboxylic acid motif.

Advanced Functionalization Strategies for Expanded Chemical Diversity

The furan ring is amenable to a wide range of chemical transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. acs.orgnumberanalytics.com However, the regioselective functionalization of polysubstituted furans can be challenging. For 3-benzylfuran-2-carboxylic acid, advanced strategies are needed to selectively modify the furan ring at the C4 and C5 positions, as well as the benzyl group.

A key area for exploration is the direct C-H functionalization of the furan ring. Recent advances in transition metal-catalyzed C-H activation offer a powerful tool for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.govnih.govmdpi.com Investigating the directing group ability of the carboxylic acid and the influence of the benzyl group on the regioselectivity of C-H functionalization would be a significant step forward. Furthermore, leveraging the reactivity of the furan as a diene in Diels-Alder reactions could provide access to complex polycyclic structures. acs.orgnumberanalytics.com The development of efficient and regioselective functionalization methods will be crucial for generating libraries of 3-benzylfuran-2-carboxylic acid derivatives with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies. nih.gov

Deeper Mechanistic Investigations of Intramolecular and Intermolecular Reactions

A thorough understanding of the reaction mechanisms governing the transformations of 3-benzylfuran-2-carboxylic acid is fundamental to developing new and improved synthetic methods. numberanalytics.com The interplay between the carboxylic acid, the benzyl group, and the furan ring can lead to complex and sometimes unexpected reaction pathways.

Future research should employ a combination of experimental and computational studies to elucidate the mechanisms of key reactions. For instance, investigating the mechanism of intramolecular cyclization reactions, where the carboxylic acid or a derivative thereof reacts with the benzyl group or the furan ring, could lead to the discovery of novel heterocyclic ring systems. nih.gov Understanding the factors that control the regioselectivity of intermolecular reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-couplings, is also critical. numberanalytics.comnumberanalytics.com Detailed kinetic studies, isotopic labeling experiments, and density functional theory (DFT) calculations can provide valuable insights into transition states and reaction intermediates, enabling the rational design of more efficient and selective synthetic transformations. organic-chemistry.org

Integration into Emerging Chemical Transformations

The field of organic synthesis is constantly evolving, with new reactions and technologies continually emerging. Integrating 3-benzylfuran-2-carboxylic acid into these cutting-edge chemical transformations could unlock novel synthetic pathways and applications.

One such area is photoredox catalysis, which utilizes visible light to initiate a wide range of chemical reactions under mild conditions. researchgate.net Exploring the photochemical reactivity of 3-benzylfuran-2-carboxylic acid and its derivatives could lead to new methods for C-H functionalization, cross-coupling, and cycloaddition reactions. Another emerging area is flow chemistry, which offers advantages in terms of safety, scalability, and reaction control. Developing continuous-flow processes for the synthesis and functionalization of 3-benzylfuran-2-carboxylic acid could facilitate its large-scale production for potential industrial applications. stanford.edu Furthermore, the use of furan derivatives as synthons in multicomponent reactions and cascade sequences represents a powerful strategy for the rapid construction of molecular complexity from simple starting materials. pnas.org

Systems Biology Approaches for Comprehensive Understanding of Biological Interactions

While the primary focus of this article is on the chemical aspects of 3-benzylfuran-2-carboxylic acid, its potential biological activity cannot be overlooked. Furan-containing compounds are known to exhibit a wide range of biological properties. mdpi.comrsc.orgnih.gov A comprehensive understanding of how 3-benzylfuran-2-carboxylic acid and its derivatives interact with biological systems is crucial for identifying potential therapeutic applications.

Systems biology, which integrates experimental data with computational modeling, offers a powerful approach to unraveling complex biological networks. By screening libraries of 3-benzylfuran-2-carboxylic acid derivatives against a panel of biological targets, researchers can identify potential protein-ligand interactions. This data can then be used to build computational models that predict the biological activity of new derivatives and elucidate their mechanism of action. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with these compounds, offering insights into their downstream effects and potential off-target interactions. Such a holistic approach can accelerate the discovery and development of new therapeutic agents based on the 3-benzylfuran-2-carboxylic acid scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Benzylfuran-2-carboxylic acid, and what catalysts or reaction conditions are typically employed?

  • Methodological Answer : The synthesis of benzofuran derivatives often involves multi-step processes. For example, analogous compounds like quinoline-3-carboxylic acid derivatives are synthesized via Friedländer condensation using salicylaldehyde derivatives and ketones under acid catalysis . For 3-Benzylfuran-2-carboxylic acid, a plausible route could involve:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

Benzylation : Introduction of the benzyl group via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) or alkylation.

Carboxylation : CO₂ insertion or oxidation of a methyl group to a carboxylic acid.
Key catalysts include palladium complexes for coupling reactions, and conditions often require inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. What spectroscopic techniques are essential for characterizing 3-Benzylfuran-2-carboxylic acid, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for signals corresponding to the benzyl group (δ ~7.2–7.4 ppm for aromatic protons; δ ~40–50 ppm for the CH₂ in benzyl). The furan ring protons typically appear at δ ~6.5–7.0 ppm .
  • IR Spectroscopy : Confirm the carboxylic acid group via a broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (e.g., 3-Benzylfuran-2-carboxylic acid: C₁₂H₁₀O₃, MW 202.21).

Q. What safety precautions are critical when handling 3-Benzylfuran-2-carboxylic acid in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H333) and skin contact (H313) .
  • Storage : Store in a cool, dry place away from oxidizers. Ensure containers are sealed under inert gas if the compound is moisture-sensitive .
  • Waste Disposal : Neutralize carboxylic acid residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical NMR data for 3-Benzylfuran-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data. Solvent effects (e.g., DMSO vs. CDCl₃) must be modeled .
  • Dynamic Effects : Investigate conformational flexibility (e.g., rotamers in the benzyl group) via variable-temperature NMR to explain splitting patterns .
  • Isotopic Labeling : Use ²H or ¹³C labeling to trace unexpected coupling or shifts in complex mixtures .

Q. What strategies optimize the yield of 3-Benzylfuran-2-carboxylic acid in large-scale syntheses while minimizing side reactions?

  • Methodological Answer :

  • Reaction Engineering : Switch from batch to continuous flow reactors for precise temperature control and reduced residence time, minimizing decarboxylation .
  • Catalyst Screening : Test Pd/XPhos systems for benzylation to reduce homocoupling byproducts. Optimize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track carboxylation progress and terminate reactions at ~90% conversion to prevent over-oxidation .

Q. How do structural modifications to the benzyl or furan rings influence the biological activity of 3-Benzylfuran-2-carboxylic acid?

  • Methodological Answer :

  • SAR Studies :
  • Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance binding to hydrophobic enzyme pockets.
  • Furan Oxidation : Replace the furan oxygen with sulfur (to form thiophene) and assess changes in bioavailability via logP measurements .
  • Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and molecular docking to correlate substituent effects with activity .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting toxicity or stability data reported for 3-Benzylfuran-2-carboxylic acid in literature?

  • Methodological Answer :

  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over commercial SDS sheets, which may lack rigorous testing .
  • Reproducibility Tests : Replicate stability studies under controlled conditions (e.g., 25°C vs. 40°C, humidity-controlled environments) to identify environmental factors causing discrepancies .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies and assess bias (e.g., industry-funded vs. academic reports) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylfuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Benzylfuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.